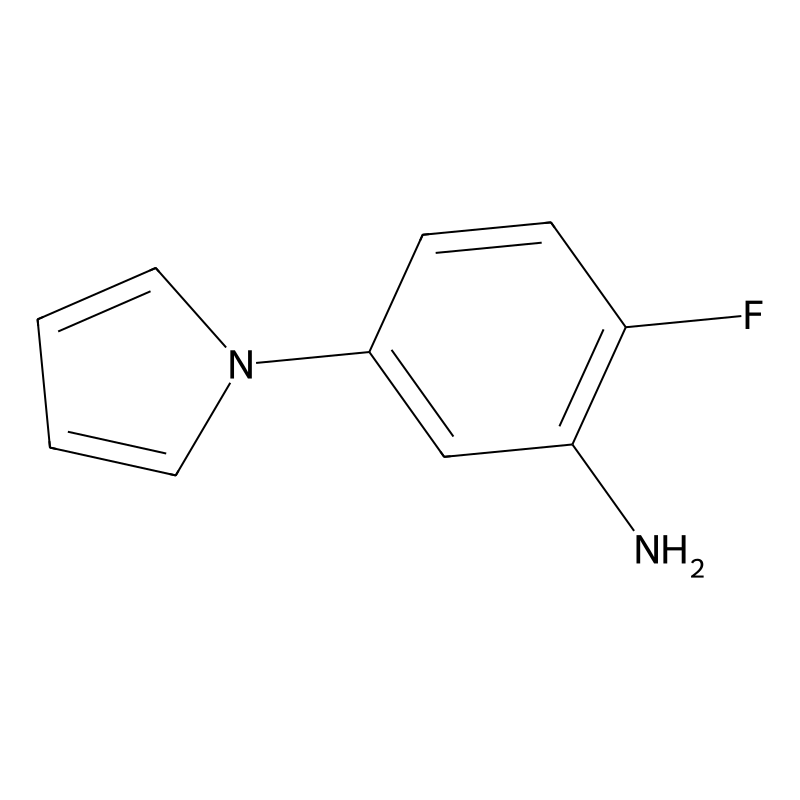

2-fluoro-5-(1H-pyrrol-1-yl)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Fluoro-5-(1H-pyrrol-1-yl)aniline is an aromatic amine characterized by the presence of a fluorine atom at the second position and a pyrrole moiety at the fifth position of the aniline structure. Its molecular formula is C10H9FN2, and it has a molecular weight of approximately 176.19 g/mol. This compound is notable for its potential applications in medicinal chemistry and materials science due to its unique structural features that influence its reactivity and biological activity.

Due to the lack of specific information on 2-fluoro-5-(1H-pyrrol-1-yl)aniline, it is advisable to handle it with caution assuming the potential hazards of its component parts. Aniline is a known toxin and can be harmful if inhaled, ingested, or absorbed through the skin []. Pyrroles can also irritate the skin and eyes [].

Chemical Background

-Fluoro-5-(1H-pyrrol-1-yl)aniline is an organic molecule containing a fluorinated aromatic ring (aniline) connected to a pyrrole ring. While research on this specific molecule appears limited, its structural features suggest potential applications in areas explored by scientific research.

Potential Research Areas

- Organic Chemistry: Understanding the synthesis and reactivity of 2-Fluoro-5-(1H-pyrrol-1-yl)aniline could contribute to the development of new methods for creating functional molecules with similar structures. This research could be relevant to areas such as catalysis, materials science, and medicinal chemistry [].

- Medicinal Chemistry: The presence of the fluorine atom and the pyrrole ring might provide interesting properties for further investigation. Fluorine substitution can sometimes influence a molecule's ability to interact with biological targets. Pyrroles are found in naturally occurring biomolecules, and researchers are exploring synthetic molecules containing pyrroles for potential medicinal applications [].

- Copper-Catalyzed Oxidative Cyclization: This reaction forms pyrrolo[1,2-a]quinoxalines, showcasing its utility in synthesizing complex organic molecules.

- Hydroamination Reactions: It can react with alkenes in the presence of catalysts to form amines, which are significant in synthetic organic chemistry.

- Electropolymerization: The compound can be polymerized to create conductive polymers, which have applications in electronic devices.

2-Fluoro-5-(1H-pyrrol-1-yl)aniline exhibits significant biological activity, particularly as an inhibitor of various enzymes. It has been shown to interact with:

- CYP Enzymes: This compound acts as a CYP1A2 inhibitor, influencing drug metabolism pathways in the liver .

- Cell Signaling Pathways: Its involvement in oxidative carboamination reactions suggests potential effects on cellular signaling and gene expression.

The synthesis of 2-fluoro-5-(1H-pyrrol-1-yl)aniline can be achieved through several methods:

- Nitration and Reduction: Starting from 2-fluoroaniline, nitration followed by reduction with iron powder can yield the desired product. The general procedure involves refluxing a mixture of 2-fluoroaniline with suitable reagents under acidic conditions .

- Pyrrole Reaction: The compound can also be synthesized by reacting 2-fluoroaniline with pyrrole derivatives under controlled conditions to facilitate cyclization and substitution reactions.

- Catalytic Methods: Utilizing copper or palladium catalysts enhances the efficiency of the synthesis process, allowing for higher yields of the target compound.

The unique properties of 2-fluoro-5-(1H-pyrrol-1-yl)aniline make it suitable for various applications:

- Pharmaceuticals: Its biological activity positions it as a candidate for drug development, particularly in targeting specific enzyme pathways.

- Material Science: Its ability to form conductive polymers opens avenues for applications in electronics and sensor technologies.

- Organic Synthesis: The compound serves as a versatile intermediate in synthesizing more complex organic molecules.

Studies on the interactions of 2-fluoro-5-(1H-pyrrol-1-yl)aniline reveal its potential as a bioactive compound:

- Enzyme Inhibition: Its role as a CYP1A2 inhibitor suggests that it may affect drug metabolism and pharmacokinetics, warranting further investigation into its therapeutic implications .

- Cellular Effects: The compound's participation in oxidative reactions indicates potential impacts on cellular processes and signaling pathways, which could be explored for therapeutic applications.

Several compounds share structural similarities with 2-fluoro-5-(1H-pyrrol-1-yl)aniline. Here are some notable examples:

These compounds highlight the diversity within this chemical class while emphasizing the unique fluorine substitution in 2-fluoro-5-(1H-pyrrol-1-yl)aniline that may influence both its chemical reactivity and biological activity.

The development of B(C₆F₅)₃-catalyzed dehydrogenation processes represents an innovative approach for pyrrole synthesis from pyrrolidine precursors [4]. This system requires alkene acceptors for regenerating the catalyst and proceeds through α-nitrogen hydride abstraction mechanisms. The reaction demonstrates remarkable functional group tolerance and provides access to various substituted pyrroles with yields up to 99% [4].

Multi-Step Synthesis from 2-Fluoro-5-nitroaniline Precursors

The preparation of 2-fluoro-5-(1H-pyrrol-1-yl)aniline through multi-step synthetic routes requires careful optimization of each transformation step. The most established approach involves the initial preparation of 2-fluoro-5-nitroaniline precursors followed by pyrrole ring formation and subsequent reduction.

The synthesis of 2-fluoro-5-nitroaniline from 2,4-dinitrofluorobenzene represents a key precursor preparation step [6]. This transformation employs iron powder in the presence of hydrochloric acid and acetic acid as the reaction medium. The selective reduction occurs at temperatures ranging from 60°C to the boiling point of the reaction system, with reaction times between 10 minutes to 2 hours [6]. The process achieves 24% yield of 2-fluoro-5-nitroaniline along with 6% yield of the 4-fluoro-3-nitroaniline isomer [6].

Iron-mediated reduction protocols have been extensively studied for nitroaniline synthesis [7] [8] [9]. The Béchamp reduction process proceeds through a multi-step mechanism where the nitro group is first reduced to nitroso, followed by hydrogenation to hydroxylamino, and finally to the amine product [8] [9]. The reaction requires careful control of iron powder quantity, typically 2.5 to 4 molar equivalents relative to the starting nitro compound [6].

A critical synthetic transformation involves the formation of 2-(1H-pyrrol-1-yl)anilines from 2-nitroaniline precursors [10]. The procedure utilizes 2,5-dimethoxytetrahydrofuran as the pyrrole ring source in acetic acid at 120°C for 2 hours [10]. Subsequently, iron reduction with ammonium chloride in water under reflux conditions for 4 hours converts the nitro group to the corresponding aniline [10]. The crude products require purification by column chromatography using petroleum ether and ethyl acetate as eluents [10].

| Table 2: Multi-Step Synthesis from 2-Fluoro-5-nitroaniline Precursors | ||||

|---|---|---|---|---|

| Starting Material | Reagents | Conditions | Product | Yield |

| 2,4-Dinitrofluorobenzene | Iron powder, HCl, acetic acid | 60°C to boiling, 10 min to 2 h | 2-Fluoro-5-nitroaniline (24% yield) | 24% [6] |

| 2-Nitroaniline + 2,5-dimethoxytetrahydrofuran | Acetic acid, Fe(0), NH₄Cl | 120°C, 2h then reflux 4h | 2-(1H-pyrrol-1-yl)anilines | Good yields [10] |

| 2-Fluoro-5-nitroaniline | Various reducing agents | Variable | Various fluoronitroanilines | Variable |

| Aniline | Nitric acid, sulfuric acid | Controlled low temperature | Nitroanilines | High yields [13] |

| 2-Fluorobenzonitrile | Nitration conditions | Nitration reaction | 2-Fluoro-5-nitrobenzonitrile | Good yields |

The optimization of reaction conditions for nitro group reduction has been thoroughly investigated [15] [16]. Iron-catalyzed selective reduction systems employing organosilanes provide mild reaction conditions with excellent functional group compatibility [15]. Alternative reducing systems include tin(II) chloride in hydrochloric acid, sodium borohydride with metal catalysts, and electrochemical reduction methods [8].

Synthetic route planning requires consideration of regioselectivity in aromatic substitution reactions [17] [18]. The positioning of electron-withdrawing and electron-donating groups significantly influences the reactivity patterns and product distributions. For meta-disubstituted products, the use of meta-directing groups in the initial steps ensures proper regioselectivity in subsequent transformations [17] [18].

Solvent Systems and Reaction Kinetic Studies

The selection of appropriate solvent systems plays a crucial role in optimizing reaction kinetics, product selectivity, and overall process efficiency for 2-fluoro-5-(1H-pyrrol-1-yl)aniline synthesis. Systematic solvent studies have revealed significant performance variations across different chemical transformation steps.

Dimethyl sulfoxide (DMSO) has emerged as the superior solvent for copper(I)-catalyzed pyrrole synthesis reactions [19]. Comprehensive solvent screening studies comparing DMSO against DMF, dichloromethane, acetonitrile, DMA, dioxane, acetic acid, toluene, dichloroethane, and chlorobenzene consistently demonstrated higher yields when DMSO was employed [19]. The superior performance of DMSO in these systems stems from its ability to stabilize intermediate complexes and facilitate electron transfer processes [19].

Kinetic studies of pyrrole pyrolysis and oxidation mechanisms have provided fundamental insights into reaction pathways [20]. The thermal decomposition of pyrrole initiates through reversible isomerization to pyrrolenine (2H-pyrrole) via 1,2-hydrogen migration, followed by C-N bond fission leading to ring opening [20]. Rate constants for these elementary steps range from 6.6 × 10⁻¹⁷ to 4.5 × 10⁻²¹ cm³ s⁻¹ in the temperature range of 150-50 K [20].

Acetic acid serves as the standard solvent system for pyrrole ring formation reactions [10]. The high-temperature conditions (120°C) required for these transformations necessitate solvents with appropriate thermal stability and solubility characteristics [10]. Acetic acid provides both acidic catalysis and thermal stability while maintaining good solubility for both starting materials and products [10].

| Table 3: Solvent Systems and Reaction Kinetic Studies | |||

|---|---|---|---|

| Solvent System | Application | Advantages | Temperature Range |

| DMSO | Cu(I)-catalyzed pyrrole synthesis | Superior yields, green solvent | Room temperature to 80°C [19] |

| DMF | Alternative to DMSO | Good alternative | Room temperature to 100°C [19] |

| Acetic acid | Pyrrole ring formation | Standard for ring formation | 120°C [10] |

| Ethanol/Water | Iron reduction medium | Mild reduction conditions | Reflux conditions [21] |

| Petroleum ether/Ethyl acetate | Column chromatography eluent | Excellent separation | Room temperature [22] |

| Toluene | High temperature reactions | High boiling point | Up to 130°C [19] |

| Acetonitrile | Electropolymerization | Electrochemical compatibility | Variable [23] |

| Water | Hydrolysis reactions | Environmental friendliness | Ambient to 100°C [6] |

Ethanol-water mixtures provide effective media for iron-mediated nitro group reductions [21]. These systems offer mild reaction conditions while maintaining good solubility for both organic substrates and inorganic reducing agents. The aqueous component facilitates the dissolution of iron salts and provides protons necessary for the reduction mechanism [21].

The development of solvent-free reaction conditions has gained attention for environmental and economic considerations [24]. Neat reaction conditions eliminate solvent-related waste streams while often providing enhanced reaction rates due to higher effective concentrations [24]. However, temperature control and product isolation require careful optimization in solvent-free systems [24].

Reaction kinetics in different solvent systems show significant variations. The second-order rate constants for ozone reactions with pyrrole and related compounds range from 10⁶ M⁻¹ s⁻¹ for pyrrole to 10¹ M⁻¹ s⁻¹ for pyrazole at pH 7 [25]. These kinetic parameters provide important guidance for process optimization and safety considerations [25].

Purification Techniques and Yield Optimization Strategies

Effective purification methodologies are essential for achieving high-purity 2-fluoro-5-(1H-pyrrol-1-yl)aniline products suitable for pharmaceutical and advanced material applications. The selection of appropriate purification techniques directly impacts both yield recovery and product quality.

Column chromatography on silica gel represents the most widely employed purification method for pyrrole derivatives [22] [26]. The standard eluent system combines petroleum ether and ethyl acetate in various ratios, typically ranging from 20:1 to 5:1 depending on the polarity of the target compound [22] [26]. This method consistently achieves yield recoveries of 80-95% with product purities exceeding 95% [22] [26].

Recrystallization techniques provide an alternative purification approach, particularly effective for crystalline pyrrole derivatives [27] [28]. The method involves dissolution in hot solvents followed by controlled cooling to induce crystal formation. Common recrystallization solvents include ethanol, methanol, and ethanol-water mixtures [27]. While generally achieving lower yield recoveries (70-90%) compared to chromatography, recrystallization often provides superior product purity (>95%) with minimal equipment requirements [27] [28].

Distillation under reduced pressure offers a powerful purification method specifically optimized for pyrrole compounds [29] [30]. The process operates at pressures ranging from 300 to 20 mbar with bottom temperatures between 60-90°C [29]. This technique achieves exceptional yield recoveries (85-97%) while maintaining water content below 0.2% and pyrrolidine impurities below 0.3% [29]. The addition of acids or activated carboxylic acid derivatives prior to distillation enhances separation efficiency [29].

| Table 4: Purification Techniques and Yield Optimization Strategies | ||||

|---|---|---|---|---|

| Purification Method | Eluent/Conditions | Yield Recovery | Purity Achieved | Notes |

| Column chromatography on silica gel | Petroleum ether/ethyl acetate | 80-95% | >95% | Most common method [22] [26] |

| Recrystallization | Various solvents | 70-90% | >90% | Simple and effective [27] [28] |

| Distillation under reduced pressure | 300-20 mbar, 60-90°C | 85-97% | <0.2% water, <0.3% impurities | For pyrrole purification [29] [30] |

| Preparative TLC | TLC plates | 60-80% | >90% | Small scale preparation [31] |

| Crystallization from ethanol | Hot ethanol | 75-85% | >95% | Specific for crystalline products [32] |

| Steam distillation | Water/steam | 65-80% | >85% | For volatile compounds [33] |

| Vacuum distillation | Reduced pressure | 80-95% | >95% | High purity products [33] |

| Flash chromatography | Gradient elution | 85-95% | >95% | Rapid separation [34] |

Advanced purification strategies employ activated carboxylic acid derivatives to achieve ultra-low water content in pyrrole products [29]. Methyl formate treatment followed by vacuum distillation yields products with water and pyrrolidine content below 0.1% [29]. This methodology proves particularly valuable for applications requiring anhydrous conditions [29].

Steam distillation provides an environmentally friendly purification approach for volatile pyrrole compounds [33]. The technique separates products based on volatility differences and eliminates the need for organic solvents. While yield recoveries are typically lower (65-80%), the method offers excellent selectivity for volatile components [33].

Preparative thin-layer chromatography (TLC) serves as an effective small-scale purification method [31]. This technique provides excellent separation resolution and enables the isolation of closely related isomers. Despite moderate yield recoveries (60-80%), preparative TLC offers superior analytical control and is particularly valuable for method development and optimization studies [31].

Yield optimization strategies focus on minimizing product losses during workup and purification procedures. The implementation of efficient extraction protocols, careful temperature control during crystallization, and optimized solvent ratios for chromatographic separations significantly impact overall process yields [35]. Continuous monitoring using analytical techniques such as TLC, GC-MS, and NMR spectroscopy enables real-time optimization of purification parameters [35].